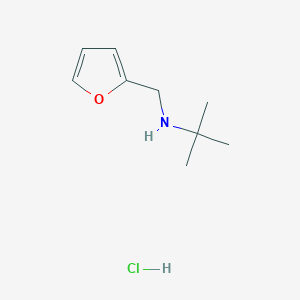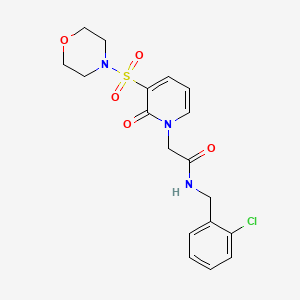
N,N-dimethyl-4-nitro-N'-(phenylsulfonyl)benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide is an organic compound with a complex structure that includes nitro, sulfonyl, and carboximidamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide typically involves multiple steps:
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Carboximidamide Formation: The carboximidamide group is usually formed by reacting the corresponding nitrile with dimethylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation to ensure consistent product quality and yield. Additionally, the use of automated systems for precise control of reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and sulfonyl groups can direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the nitro and sulfonyl groups.
作用機序
The mechanism of action of N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide depends on its specific application. In general, the nitro group can participate in redox reactions, while the sulfonyl group can influence the compound’s solubility and reactivity. The carboximidamide group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
N,N-dimethyl-4-nitroaniline: Similar structure but lacks the sulfonyl and carboximidamide groups.
N,N-dimethyl-4-nitrosoaniline: Contains a nitroso group instead of a nitro group.
N,N-dimethyl-4-aminobenzenesulfonamide: Contains an amino group instead of a nitro group.
Uniqueness
N,N-dimethyl-4-nitro-N’-(phenylsulfonyl)benzenecarboximidamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it particularly useful in applications where multiple functional groups are required to achieve the desired chemical or biological activity.
特性
IUPAC Name |
N'-(benzenesulfonyl)-N,N-dimethyl-4-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-17(2)15(12-8-10-13(11-9-12)18(19)20)16-23(21,22)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJQZUPKZKPPK-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)

![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2475270.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)
![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)



![N-[3-(3-chlorophenyl)-3-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B2475283.png)


![4-methoxy-3-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzene-1-sulfonamide](/img/structure/B2475289.png)
